Product packaging for Isohexyl laurate(Cat. No.:CAS No. 59219-73-7)

Isohexyl laurate

Cat. No.: B12050945
CAS No.: 59219-73-7
M. Wt: 284.5 g/mol
InChI Key: IBYCEACZVUOBIV-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Ester Chemistry

Isohexyl laurate is chemically identified as the ester of isohexyl alcohol (4-methyl-1-pentanol) and lauric acid (dodecanoic acid). chembk.comchemspider.comchemicalbook.com As a member of the fatty acid ester family, it shares fundamental characteristics with other esters derived from fatty acids and alcohols. Fatty acid esters are a diverse group of molecules that are widespread in nature and have significant roles in various biological and industrial processes. They are generally characterized by a carboxylic acid head and a long hydrocarbon tail, which imparts properties such as low volatility and a non-polar nature.

The synthesis of fatty acid esters, including this compound, is a central topic in oleo-chemistry. Common synthetic routes include direct esterification of the corresponding fatty acid and alcohol, or transesterification reactions. researchgate.netnih.gov Enzymatic synthesis, often employing lipases, has become an area of significant research interest due to its specificity, milder reaction conditions, and alignment with green chemistry principles. researchgate.netnih.govproceedings.science Studies on the enzymatic synthesis of similar esters, such as hexyl laurate and isoamyl laurate, provide valuable insights into the potential biocatalytic production of this compound. researchgate.netnih.govproceedings.science

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59219-73-7 chembk.comchemspider.comchemicalbook.comchemsrc.comchemicalbook.com
Molecular Formula C18H36O2 chembk.comchemsrc.comncats.io
Molecular Weight 284.48 g/mol chemicalbook.comncats.io
Synonyms Dodecanoic acid, 4-methylpentyl ester chembk.comchemspider.comchemicalbook.com

Significance and Scope of Research on this compound

Research on this compound, while not as extensive as for some other fatty acid esters, is significant for several reasons. Primarily, it serves as a model compound for investigating the influence of branched-chain alcohols on the properties and performance of fatty acid esters. This is particularly relevant in fields where specific physical characteristics, such as viscosity, spreadability, and solvency, are crucial.

The scope of research into this compound primarily encompasses its synthesis and characterization. Studies often focus on optimizing reaction conditions for its formation, whether through traditional chemical catalysis or enzymatic routes. For instance, research on the lipase-catalyzed synthesis of hexyl laurate has explored variables such as reaction time, temperature, and enzyme concentration to maximize yield, providing a framework for similar investigations into this compound. nih.govacs.org

Furthermore, the analytical characterization of this compound and related compounds is a key aspect of the research. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to confirm its structure and purity. While specific spectroscopic data for this compound is not extensively published, the principles of these analytical methods are directly applicable.

Table 2: Research Focus on Fatty Acid Ester Synthesis (with relevance to this compound)

Research AreaKey Findings and MethodologiesRelevant Compounds StudiedSource(s)
Enzymatic Esterification Lipase-catalyzed synthesis offers high conversion rates under mild conditions. Optimization of parameters like temperature, reaction time, and enzyme loading is crucial for maximizing yield.Hexyl Laurate, Isoamyl Laurate researchgate.netnih.govproceedings.scienceacs.org
Solvent-Free Synthesis Direct esterification in a solvent-free system is an environmentally friendly approach. Response surface methodology can be used to optimize reaction conditions.Hexyl Laurate nih.govacs.org
Biocatalyst Immobilization Immobilization of lipases on solid supports can enhance their stability and reusability, making the process more economically viable.Hexyl Laurate researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B12050945 Isohexyl laurate CAS No. 59219-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59219-73-7

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

4-methylpentyl dodecanoate

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-15-18(19)20-16-13-14-17(2)3/h17H,4-16H2,1-3H3

InChI Key

IBYCEACZVUOBIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Process Engineering of Isohexyl Laurate

Chemical Esterification Routes

The conventional method for producing isohexyl laurate involves the direct esterification of lauric acid with isohexanol, typically facilitated by an acid catalyst. This process, a variant of the classic Fischer esterification, is a well-established industrial practice.

The fundamental reaction for the chemical synthesis of this compound involves the condensation of lauric acid and isohexanol. specialchem.com This reaction is an equilibrium process where the carboxyl group (-COOH) of lauric acid reacts with the hydroxyl group (-OH) of isohexanol. masterorganicchemistry.com An acid catalyst is required to protonate the carbonyl oxygen of the lauric acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isohexanol. masterorganicchemistry.comkhanacademy.org The reaction produces this compound and water as a byproduct. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester product, the water is typically removed from the reaction mixture as it is formed. libretexts.orgwikipedia.org Common catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.comache.org.rs

The efficiency and yield of this compound synthesis are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for an effective process. Key factors include temperature, catalyst concentration, and the molar ratio of the reactants. In analogous esterification reactions, such as the synthesis of esters from lauric acid with other alcohols, high temperatures are often employed to increase the reaction rate. For instance, the esterification of lauric acid with 2-ethylhexanol has been studied at temperatures of 170°C using a 10 wt% catalyst concentration. researchgate.net Similarly, the production of biodiesel from lauric acid and methanol (B129727) has been optimized by varying the molar ratio of alcohol to acid, with ratios as high as 15:1 being explored to maximize conversion. nih.gov The choice of catalyst is also critical; while traditional liquid acids are effective, solid acid catalysts like sulfated zirconia offer advantages due to their robustness and ease of separation. researchgate.net

Below is a table summarizing typical parameters investigated for the optimization of lauric acid esterification, which are applicable to the synthesis of this compound.

ParameterRange Studied in Analogous SynthesesImpact on ReactionSource
Temperature 70°C - 170°CHigher temperatures generally increase reaction rates but can lead to side reactions. researchgate.netjocpr.com
Catalyst Amount 1 - 12 wt% (of fatty acid)Increasing catalyst amount typically boosts conversion, up to a certain point where the increase becomes negligible. nih.gov
Molar Ratio (Alcohol:Acid) 1:1 to 15:1A high excess of alcohol is used to shift the equilibrium towards the product, increasing the final yield. researchgate.netnih.gov
Catalyst Type H₂SO₄, Sulfated Zirconia, Phosphotungstic AcidThe catalyst's strength and physical form (homogeneous vs. heterogeneous) affect reaction speed, work-up, and reusability. ache.org.rsresearchgate.netnih.gov

For the industrial production of this compound, several factors must be considered to ensure an efficient, economical, and safe process. A primary consideration is the management of the water byproduct to maximize ester yield, which can be achieved through techniques like azeotropic distillation. organic-chemistry.org The choice of catalyst is also a major factor. While homogeneous catalysts like sulfuric acid are inexpensive and effective, they pose challenges related to corrosion and separation from the final product, often requiring neutralization and generating waste. jocpr.com

Consequently, the use of solid acid catalysts, such as sulfated zirconia or acidic resins, is an attractive alternative for large-scale operations. researchgate.netorganic-chemistry.org These catalysts offer several advantages:

Ease of Separation: They can be easily removed from the reaction mixture by filtration.

Reduced Corrosion: They are generally less corrosive to industrial reactors than strong mineral acids.

Process design often involves continuous flow reactors packed with a solid acid catalyst, which can improve efficiency and throughput compared to batch processing. organic-chemistry.org

Biocatalytic Synthesis via Enzymatic Pathways

As an alternative to chemical synthesis, biocatalytic methods using enzymes, particularly lipases, have gained significant attention. These "green" methods operate under milder conditions and offer high selectivity, yielding products often labeled as "natural". researchgate.net

This compound can be synthesized enzymatically through two main reactions: direct esterification and transesterification. researchgate.net

Direct Esterification: Similar to the chemical route, this involves the reaction of lauric acid and isohexanol. However, the acid catalyst is replaced by a lipase (B570770) enzyme. psu.edu The reaction is performed under mild temperatures, typically between 30°C and 70°C.

Transesterification: This route uses an existing ester of lauric acid, such as a vinyl or short-chain alkyl ester (e.g., methyl laurate), which then reacts with isohexanol to form this compound. researchgate.netresearchgate.net The use of activated esters like vinyl laurate can lead to faster reaction rates compared to direct esterification. ftb.com.hr

These enzymatic processes are highly valued because they are performed under gentle conditions, minimizing energy consumption and the formation of unwanted byproducts. researchgate.net

The success of biocatalytic synthesis heavily relies on the choice of the lipase. Different lipases exhibit varying levels of activity and stability depending on the substrates and reaction conditions. Screening various microbial lipases is a crucial first step in developing an efficient process. The most commonly employed and studied lipases for this type of ester synthesis include those from Rhizomucor miehei, Candida antarctica, and Thermomyces lanuginosus. core.ac.uk

Rhizomucor miehei Lipase (RML): Immobilized RML (often sold as Lipozyme® IM) has been extensively studied for the synthesis of hexyl laurate, a structurally similar ester. psu.edursc.org Research has focused on optimizing parameters to maximize conversion. For the synthesis of hexyl laurate, optimal conditions were found to be a reaction time of approximately 75 minutes at 47.5°C, achieving a molar conversion of over 90%. rsc.orgrsc.org In a solvent-free system, the optimal temperature was found to be around 58°C. researchgate.net These findings suggest RML is a highly effective catalyst for this esterification.

Optimal Conditions for Hexyl Laurate Synthesis using Rhizomucor miehei Lipase

Parameter Optimal Value (in n-hexane) Optimal Value (Solvent-Free) Source
Reaction Time 74.8 min 40.6 min rsc.orgresearchgate.net
Temperature 47.5 °C 58.2 °C rsc.orgresearchgate.net
Enzyme Amount 45.5% (w/w of substrates) 25.4 mg/volume rsc.orgresearchgate.net
Substrate Molar Ratio (Acid:Alcohol) 1:1.5 - rsc.org

| Molar Conversion | ~92% | ~70% | rsc.orgresearchgate.net |

Candida antarctica Lipase B (CALB): CALB, particularly in its immobilized form (often sold as Novozym® 435), is one of the most versatile and widely used biocatalysts for ester synthesis due to its high efficiency, broad substrate specificity, and stability. nih.govresearchgate.netnih.gov It is known to effectively catalyze both esterification and transesterification reactions under mild conditions. acs.orgresearchgate.net CALB has been used to synthesize a wide array of esters, from simple flavor esters to complex polyesters, demonstrating its robustness for industrial applications. core.ac.ukacs.org

Thermomyces lanuginosus Lipase (TLL): This lipase, often used in an immobilized form (Lipozyme® TL IM), is another highly effective catalyst for ester synthesis. nih.govcore.ac.uk It has been successfully used to produce various esters, including flavor esters and those derived from fatty acids. rsc.orgresearchgate.net For example, TLL has been used to synthesize purine (B94841) nucleoside esters with laurate moieties, achieving high yields (78–93%) at a reaction temperature of 50°C. rsc.org Both TLL and CALB have been shown to be effective in the synthesis of sugar esters with lauric acid derivatives, highlighting their utility with these substrates. core.ac.uk

Lipase-Mediated Esterification and Transesterification

Substrate Specificity and Enzyme Kinetics

The efficiency of this compound synthesis is fundamentally governed by the choice of enzyme and the kinetic behavior of the catalytic system. Lipases are the most commonly employed enzymes for this esterification due to their ability to function in non-aqueous environments.

Enzyme Selection and Specificity Various microbial lipases have demonstrated high efficacy in synthesizing laurate esters. Commonly used lipases include those from Thermomyces lanuginosus (Lipase TL IM), Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei (Lipozyme IM-77), and Rhizopus oryzae. mdpi.comrsc.orgpsu.eduresearchgate.net The high substrate specificity of enzymes, often described as a "lock and key" mechanism, arises from the well-defined, three-dimensional structure of the active site. mdpi.com Studies on Novozym 435 have explored its activity with various fatty acids (hexanoic, octanoic, and lauric acid) and alcohols (methanol, ethanol, and butanol), indicating its versatility. tandfonline.com In the synthesis of isoamyl laurate, another branched-chain ester, lipases from Candida rugosa, Pseudomonas fluorescens, Burkholderia cepacia, and Rhizopus oryzae all showed potential, with Rhizopus oryzae lipase exhibiting the highest performance. researchgate.net This suggests that a screening process is essential to identify the optimal lipase for the specific substrates, isohexyl alcohol and lauric acid.

Enzyme Kinetics The kinetics of lipase-catalyzed esterification are often described by the Michaelis-Menten model. mdpi.com For two-substrate reactions, a Ping-Pong Bi-Bi mechanism is frequently employed to model the kinetics, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate. nih.gov In some cases, competitive inhibition by one or both substrates is observed. nih.gov For instance, in the synthesis of isoamyl butyrate (B1204436), competitive inhibition by butyric acid was noted, as the short-chain acid can lower the pH in the enzyme's microenvironment and lead to inactivation. nih.gov

Kinetic investigations of farnesyl laurate synthesis found that the reaction followed an Ordered-Bi-Bi mechanism with a dead-end complex inhibition by lauric acid. nih.gov The kinetic parameters determined for the synthesis of various laurate esters provide insight into the reaction rates and substrate affinities that could be expected for this compound production.

Table 1: Apparent Kinetic Parameters for the Enzymatic Synthesis of Various Laurate Esters Note: Data is for structurally related esters, as specific kinetic data for this compound is not readily available in the cited literature. | Ester Product | Enzyme | Kinetic Model | Vmax (mmol L⁻¹ min⁻¹ g⁻¹) | Km,Acid (mmol L⁻¹) | Km,Alcohol (mmol L⁻¹) | Ki,Acid (mmol L⁻¹) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Farnesyl laurate | Lipozyme RM IM | Ordered Bi-Bi | 5.80 | 115.48 | 0.70 | 11.25 | nih.gov | | 5-lauryl-HMF | Immobilized TL Lipase (50°C) | Michaelis-Menten | 0.0031 | 10.3 | - | - | mdpi.com | | 5-lauryl-HMF | Novozym 435® (50°C) | Michaelis-Menten | 0.0019 | 15.6 | - | - | mdpi.com | | Isoamyl butyrate* | Candida antarctica Lipase | Ping-Pong Bi-Bi | 11.72 (µmol/min/mg) | 0.00303 M | 0.00306 M | 1.05 M | nih.gov | \Data for isoamyl butyrate is included to illustrate kinetic parameters for a branched-chain ester.*

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized.

Temperature Temperature is a critical parameter that influences reaction rate and enzyme stability. An increase in temperature generally accelerates the reaction by increasing substrate diffusion and lowering viscosity, but excessive heat can lead to enzyme denaturation. mdpi.comd-nb.info The optimal temperature varies depending on the specific enzyme, substrates, and reaction medium. For the synthesis of hexyl laurate using Lipozyme IM-77, an optimal temperature of 47.5°C was identified in an n-hexane solvent system, while 58.2°C was optimal in a solvent-free system. psu.edunih.govacs.org In another study on sorbityl laurate synthesis with Novozym 435, temperatures as high as 90°C were found to be suitable without significantly hampering enzyme performance. nih.gov

pH Memory Effects In non-aqueous or solvent-free systems, lipases exhibit a "pH memory," where their catalytic activity is influenced by the pH of the last aqueous solution they were in contact with before being dried. nih.govacs.org This is because the enzyme's ionization state, which is crucial for its catalytic function, is fixed upon transfer to the organic medium. Optimizing this parameter is therefore essential. In the solvent-free synthesis of hexyl laurate catalyzed by Lipozyme IM-77, the optimal pH memory was determined to be 5.9. nih.govacs.org

Table 2: Optimal Temperatures for Laurate Ester Synthesis with Various Systems

Ester Product Enzyme Solvent System Optimal Temperature (°C) Reference
Hexyl laurate Lipozyme IM-77 n-Hexane 47.5 psu.edu
Hexyl laurate Lipozyme IM-77 Solvent-Free 58.2 nih.govacs.org
Methyl laurate [Hnmp]HSO₄ (Ionic Liquid) Methanol 70 nih.govroyalsocietypublishing.org
Sorbityl laurate Novozym 435 2-methyl-2-butanol 90 nih.gov

Substrate Molar Ratios The molar ratio of the substrates (isohexyl alcohol and lauric acid) significantly affects the reaction equilibrium. Since esterification is a reversible reaction, using an excess of one substrate, typically the alcohol, can shift the equilibrium toward product formation. tandfonline.com However, an ideal ratio is often sought to minimize downstream purification costs associated with removing unreacted substrates. tandfonline.com Furthermore, high concentrations of some substrates, particularly short-chain alcohols or acids, can cause enzyme inhibition. tandfonline.comnih.gov For the synthesis of hexyl laurate, an optimal hexanol to lauric acid molar ratio of 1:1.5 was reported. psu.edu In the synthesis of methyl laurate, a much higher methanol to lauric acid ratio of 7.68:1 was found to be optimal. royalsocietypublishing.org

Enzyme Loading The amount of enzyme, or enzyme loading, is another key factor. A higher enzyme concentration generally leads to a faster reaction rate, but this must be balanced against the cost of the biocatalyst. psu.edu Studies on hexyl laurate synthesis reported optimal enzyme amounts of 45.5% (w/w of substrates) in one case and 25.4 mg/volume in another. psu.edunih.govacs.org For the synthesis of 2-ethylhexyl 2-methylhexanoate, a much lower loading of 2.5% (w/w) Novozym® 435 was used. nih.gov

Table 3: Optimal Substrate Molar Ratios and Enzyme Loading in Laurate Ester Synthesis

Ester Product Enzyme Molar Ratio (Alcohol:Acid) Enzyme Loading Reference
Hexyl laurate Lipozyme IM-77 1:1.5 45.5% (w/w) psu.edu
Hexyl laurate Lipozyme IM-77 1:1 (in solvent-free system) 25.4 mg/volume nih.govacs.org
Methyl laurate [Hnmp]HSO₄ (Ionic Liquid) 7.68:1 5.23% (w/w) royalsocietypublishing.org
2-Ethylhexyl 2-methylhexanoate Novozym® 435 1.2:1 2.5% (w/w) nih.gov
Isoamyl oleate Rhizopus oryzae lipase 1:1.5 Not specified researchgate.net

Water is a byproduct of the esterification reaction, and its accumulation can drive the reverse reaction, hydrolysis, thereby reducing the final ester yield. researchgate.net The water activity (a_w), which describes the energy state of water in a system, is a critical parameter for controlling lipase activity in non-aqueous media. A certain amount of water is essential for maintaining the enzyme's catalytically active conformation, but excess water is detrimental. d-nb.inforesearchgate.net

In the synthesis of farnesyl laurate, the initial water activity of the reaction medium was found to strongly influence enzyme activity, with an optimal a_w of 0.11 yielding the highest conversion of 96.8%. nih.gov Similarly, for fructose-palmitic acid esterification, the lowest water activity (a_w = 0.07) resulted in the highest initial reaction rate and conversion yield. researchgate.net

To manage the water produced during the reaction, water absorbents like molecular sieves are often added to the reaction medium. researchgate.net The use of molecular sieves has been proven to be an effective method for shifting the equilibrium towards the product and improving ester conversion. researchgate.net However, care must be taken, as excessive use of molecular sieves can strip the essential water from the enzyme, and abrasion of the sieves can create particulates that may reduce enzyme activity. researchgate.net In the synthesis of methyl laurate, 3A molecular sieves were used to remove the water byproduct. nih.govroyalsocietypublishing.org

Solvent-Free Systems Conducting reactions without an organic solvent offers significant environmental and economic advantages, including reduced pollution, lower costs, and simplified processing. nih.govcmu.edu The enzymatic synthesis of several esters, including hexyl laurate and isoamyl laurate, has been successfully performed in solvent-free media. researchgate.netnih.govacs.org This approach is particularly attractive as it leads to higher volumetric productivity.

Supercritical Carbon Dioxide (scCO₂) Supercritical fluids, such as scCO₂, are another class of green reaction media. ekb.eg Supercritical CO₂ has been used as a medium for the immobilization of lipase onto mesocellular foam silica (B1680970), which was shown to enhance the enzyme's activity in the subsequent synthesis of hexyl laurate. researchgate.net

Deep Eutectic Solvents (DESs) Deep Eutectic Solvents (DESs) are emerging as promising green alternatives to traditional organic solvents. biointerfaceresearch.comrsc.org They are mixtures of two or more compounds that, at a particular molar ratio, form a liquid with a melting point significantly lower than that of the individual components. biointerfaceresearch.com A particularly innovative approach involves the use of reactive DESs, where the substrates themselves form the eutectic mixture, acting as both the solvent and the reactants. d-nb.infomdpi.com This strategy was successfully applied to the lipase-catalyzed synthesis of (-)-menthyl laurate from a DES composed of (-)-menthol and lauric acid, enabling a solvent-free reaction with extremely high substrate loading. d-nb.info This approach holds significant potential for the synthesis of this compound.

Bioreactor Design for Continuous Production

For industrial-scale production, continuous processes are generally preferred over batch operations due to their economic and practical advantages. nih.gov Several bioreactor configurations are suitable for the continuous enzymatic synthesis of this compound.

Packed-Bed Bioreactors (PBRs) Packed-bed bioreactors are widely used for continuous processes involving immobilized enzymes. In a PBR, the immobilized lipase is packed into a column, and the substrate solution is continuously passed through it. nih.govresearchgate.net This design allows for high enzyme loading, easy separation of the product from the catalyst, and reuse of the enzyme over extended periods. researchgate.netresearchgate.net The continuous synthesis of hexyl laurate and farnesyl laurate has been successfully optimized using PBRs, demonstrating their feasibility for large-scale production. nih.govresearchgate.net In the case of farnesyl laurate, the esterification in the PBR was found to be limited by mass transfer, a factor that must be considered in reactor design and optimization. nih.gov

Continuous-Flow Microreactors The integration of biocatalysis with continuous-flow microreactor technology offers enhanced process control, shorter reaction times, and increased productivity. mdpi.comrsc.org Studies have shown that the synthesis of esters in continuous-flow microreactors can achieve high yields in minutes, compared to the many hours required in traditional batch reactors. mdpi.comrsc.org This significant process intensification makes microreactors a highly attractive option for the on-demand production of high-value esters.

Integrated and In Situ Removal Systems To overcome challenges like product inhibition, more complex bioreactor designs can be employed. A continuous-flow system was developed for wax ester production that cascaded two reactions, combining whole-cell catalysis for fatty alcohol production with subsequent enzymatic esterification. acs.org Another innovative design is the semipartition bioreactor, which facilitates continuous in situ product removal (ISPR) via liquid-liquid extraction. nih.gov By continuously removing the ester product as it is formed, such a system can alleviate product inhibition and drive the reaction towards higher conversion, making it a potentially valuable configuration for this compound production.

Packed-Bed Bioreactor Configurations

Packed-bed bioreactors (PBRs) are a cornerstone of continuous enzymatic synthesis, offering high volumetric productivity and simplified product separation. In the context of this compound synthesis, PBRs are filled with an immobilized lipase, which catalyzes the esterification of lauric acid and isohexyl alcohol as the substrates are passed through the reactor.

Table 1: Examples of Packed-Bed Bioreactor Parameters for Ester Synthesis

Parameter Farnesyl Laurate Synthesis scialert.netdocsdrive.com Hexyl Laurate Synthesis researchgate.net
Reactor Type Jacketed Glass Column Packed-Bed Reactor
Column Dimensions 1.2 cm (i.d.) x 24 cm (length) 8.83 mL (volume)
Enzyme Lipozyme RM IM Thermomyces lanuginosus lipase (TLL)
Optimal Bed Height 18.18 cm Not specified
Optimal Flow Rate 0.9 mL/min 0.074 mL/min (for immobilization)
Temperature 45°C 40°C
Conversion Rate 98.07% 98%
Operational Stability and Enzyme Recyclability

A critical factor for the economic viability of biocatalytic processes is the operational stability of the immobilized enzyme, which allows for its repeated use over multiple reaction cycles. Research has demonstrated the excellent reusability of immobilized lipases in the synthesis of laurate esters.

In the synthesis of hexyl laurate using Thermomyces lanuginosus lipase immobilized on functionalized babassu mesocarp (BM-TLLF), the biocatalyst exhibited remarkable stability, maintaining its catalytic efficiency for over 12 consecutive cycles. researchgate.netresearchgate.net This high level of recyclability is a significant advantage, leading to a productivity of 180 mg of product per hour per unit of enzyme activity (U), which far surpasses the 46 mg h⁻¹ U⁻¹ obtained with a commercial biocatalyst under similar conditions. researchgate.netresearchgate.net In another example focused on the synthesis of 2-ethylhexyl palmitate in a packed-bed reactor, the immobilized lipase demonstrated long-term stability over 30 batches, which corresponded to over 300 hours of continuous operation, with an average esterification yield of approximately 95%. researchgate.net This sustained performance underscores the robustness of immobilized enzyme systems for industrial-scale ester production.

Biocatalyst Immobilization Strategies

The performance of a packed-bed bioreactor is intrinsically linked to the properties of the immobilized biocatalyst. The choice of support material and immobilization method is crucial for achieving high enzyme loading, activity, and stability.

Utilization of Lignocellulosic Wastes as Supports

Agro-industrial wastes are gaining attention as low-cost, renewable, and effective supports for enzyme immobilization. mdpi.comdntb.gov.ua Their porous and often hydrophobic nature makes them suitable carriers for lipases. Various lignocellulosic materials have been successfully used to immobilize Thermomyces lanuginosus lipase (TLL) for the synthesis of hexyl laurate. mdpi.comresearchgate.net

In one study, five different residual biomasses—sugarcane bagasse (SC), rice husks (RH), corn cobs (CC), babassu mesocarp (BM), and coffee grounds (CG)—were investigated as supports. mdpi.com The resulting biocatalysts, particularly those based on babassu mesocarp (BM-TLL) and rice husks (RH-TLL), showed high immobilization efficiencies of over 98%. mdpi.comdntb.gov.ua These novel biocatalysts also exhibited significantly higher hydrolytic activities compared to a commercial immobilized lipase, Lipozyme® TL IM. mdpi.comdntb.gov.ua For instance, BM-TLL and RH-TLL demonstrated hydrolytic activities of 5,331 U/g and 4,608 U/g, respectively, whereas the commercial counterpart had an activity of 142 U/g. mdpi.comdntb.gov.ua When applied to the synthesis of hexyl laurate, the biocatalyst prepared with rice husks (RH-TLL) achieved a 94% conversion in just 4 hours. mdpi.com

Table 2: Performance of TLL Immobilized on Lignocellulosic Wastes

Support Material Immobilization Efficiency (%) mdpi.comdntb.gov.ua Hydrolytic Activity (U/g) mdpi.comdntb.gov.ua
Babassu Mesocarp (BM) >98% 5,331
Rice Husks (RH) >98% 4,608
Commercial (Lipozyme® TL IM) Not Applicable 142
Application of Mesocellular Foam Silica

Mesocellular foam (MCF) silica is a synthetic porous material characterized by a large surface area, high pore volume, and a three-dimensional structure of large cells connected by smaller windows. nih.gov These properties make it an excellent candidate for enzyme immobilization, as it can accommodate large enzyme molecules with minimal diffusion limitations. nih.gov

The use of MCF for immobilizing lipases for the synthesis of hexyl laurate has been explored to enhance enzyme activity. researchgate.netresearchgate.net In a comparative study, different lipases, including Candida antarctica lipase B (CALB), Amano AYS, and Porcine pancreas lipase (PPL), were supported on MCF. researchgate.net The results indicated that the CALB immobilized on MCF (CALB@MCF) was the most effective catalyst for the esterification of lauric acid and hexyl alcohol. researchgate.net The large pore structure of MCF is believed to provide a favorable microenvironment for the enzyme, leading to improved catalytic performance. nih.gov Further research into the use of activating agents during the immobilization process on MCF has shown the potential for enzyme hyperactivation, significantly boosting the catalytic output. nih.gov

Comparative Analysis of Chemical and Biocatalytic Methodologies

The production of specialty esters like this compound can be achieved through conventional chemical catalysis or by enzymatic processes. A comparative analysis of these two approaches reveals significant differences in terms of reaction conditions, selectivity, and environmental impact.

Chemical Synthesis: Traditional chemical esterification typically requires high temperatures (often exceeding 150°C) and the use of strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. While effective in driving the reaction towards high conversion, these harsh conditions can lead to several drawbacks. These include the formation of undesirable by-products, color and odor issues in the final product, and the need for energy-intensive purification steps. The process also generates corrosive and environmentally hazardous waste streams.

Biocatalytic Synthesis: In contrast, biocatalytic synthesis using lipases operates under much milder conditions, typically at temperatures between 40°C and 60°C and at neutral pH. researchgate.net This approach offers several key advantages:

High Specificity: Lipases are highly selective, which minimizes the formation of by-products and results in a purer final product. researchgate.net

Energy Efficiency: The lower reaction temperatures significantly reduce energy consumption.

Environmental Friendliness: The process avoids the use of harsh chemical catalysts and solvents, leading to a greener manufacturing profile. nih.govresearchgate.net A life cycle assessment for the synthesis of another complex molecule, 2'3'-cGAMP, showed that the biocatalytic route had a global warming potential that was 18 times lower than the chemical synthesis route. nih.govresearchgate.net

"Natural" Product Labeling: Esters produced enzymatically can often be labeled as "natural," which increases their market value, particularly in the cosmetics and food industries. researchgate.net

The primary challenges for biocatalytic routes have historically been the cost and operational stability of the enzyme. However, as demonstrated by the developments in immobilization on low-cost supports and the high recyclability in packed-bed reactors, these challenges are being effectively addressed, making biocatalysis an increasingly competitive and superior methodology for the synthesis of this compound. researchgate.netnih.gov

Table 3: Comparison of Chemical and Biocatalytic Synthesis of Esters

Feature Chemical Catalysis Biocatalysis (Enzymatic)
Catalyst Strong acids (e.g., H₂SO₄) Lipases
Temperature High (e.g., >150°C) Mild (e.g., 40-60°C) researchgate.net
Pressure Atmospheric or Vacuum Atmospheric
Selectivity Low, potential for by-products High, high product purity researchgate.net
Energy Consumption High Low
Environmental Impact Use of hazardous materials, waste generation Greener process, less waste nih.govresearchgate.net
Product Quality May require extensive purification High purity, often labeled "natural" researchgate.net

Reaction Mechanisms and Chemical Transformations of Isohexyl Laurate

Hydrolysis Pathways and Kinetics

Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. For isohexyl laurate, this process results in the formation of lauric acid and isohexyl alcohol. The rate and mechanism of this reaction are highly dependent on the catalytic conditions.

The hydrolysis of esters like this compound can be significantly accelerated by the presence of an acid or a base.

Under acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comjk-sci.com This sequence of events is reversible, and the equilibrium can be shifted towards the products (lauric acid and isohexyl alcohol) by using a large excess of water, typically by employing a dilute aqueous acid solution and heating the mixture under reflux. chemistrysteps.comchemguide.co.uk The reaction is essentially the reverse of Fischer esterification. chemistrysteps.com For structurally similar esters, such as 2-ethylhexyl laurate, acid-catalyzed hydrolysis is effectively carried out using sulfuric acid at elevated temperatures of 80–100°C.

Base-catalyzed hydrolysis, also known as saponification, is generally a more efficient method for ester cleavage. chemistrysteps.comchemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. jk-sci.com This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxide ion (isohexyloxide) to form lauric acid. jk-sci.com In the basic medium, the lauric acid is immediately deprotonated to form a carboxylate salt (laurate), and the alkoxide ion is protonated to form isohexyl alcohol. chemistrysteps.com This final deprotonation step is essentially irreversible, which drives the reaction to completion. chemistrysteps.comyoutube.com Consequently, base-catalyzed hydrolysis is not a reversible reaction, unlike its acid-catalyzed counterpart. chemguide.co.uk Studies on analogous esters show that sodium hydroxide is an effective catalyst for this transformation.

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis Conditions for Structurally Similar Esters

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst Sulfuric Acid (H₂SO₄) Sodium Hydroxide (NaOH)
Mechanism Nucleophilic Acyl Substitution (Reversible) Saponification (Irreversible)

| Key Steps | 1. Protonation of Carbonyl O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol | 1. Nucleophilic attack by OH⁻ 2. Elimination of alkoxide 3. Irreversible deprotonation of carboxylic acid | | Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol | | Typical Temp. | 80–100°C | Elevated temperatures (reflux) chemguide.co.uk |

In biological contexts, the hydrolysis of fatty acid esters is often catalyzed by enzymes, particularly lipases. These biocatalysts offer a green and efficient alternative to chemical catalysts, functioning under milder conditions. Lipases catalyze the hydrolysis of this compound by cleaving the ester bond to release lauric acid and isohexyl alcohol.

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the enzyme's active site. The reaction proceeds through the formation of an acyl-enzyme intermediate. The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then releases the isohexyl alcohol. The resulting acyl-enzyme complex is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the lauric acid.

Research on the enzymatic synthesis of the related compound hexyl laurate, which follows the reverse pathway of hydrolysis, has identified optimal conditions that can be extrapolated to understand hydrolysis. These studies highlight that immobilized lipases can achieve high conversion rates. For instance, the synthesis of hexyl laurate using lipase (B570770) from Thermomyces lanuginosus achieved 98% conversion within 2 hours at 40°C. researchgate.net The efficiency of these enzymatic reactions is influenced by factors such as pH, temperature, and the enzyme support used for immobilization. researchgate.net The hydrolytic activity of lipases is often assayed separately from their synthetic activity, with optimal conditions sometimes differing; for example, one immobilized lipase showed optimal hydrolytic activity at pH 7.75 and 41°C. researchgate.net

Transesterification Processes and Mechanisms

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction would involve reacting it with another alcohol (R'-OH) to produce a new laurate ester (lauric acid R'-ester) and isohexyl alcohol. This reaction is typically catalyzed by acids or bases. wikipedia.org

The mechanism for acid-catalyzed transesterification is similar to that of acid-catalyzed hydrolysis. The carbonyl group is first protonated by the acid catalyst, making it more electrophilic. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. After a series of proton transfers, the original isohexyl alcohol is eliminated, and the new ester is formed. masterorganicchemistry.com

In base-catalyzed transesterification, the alcohol is first deprotonated by the base to form a more potent nucleophile, an alkoxide ion. This alkoxide then attacks the carbonyl carbon of the this compound, leading to a tetrahedral intermediate. The subsequent elimination of the isohexyloxide ion yields the new ester. wikipedia.orgmasterorganicchemistry.com

Enzymes, particularly lipases, are also effective catalysts for transesterification, operating via a mechanism similar to enzymatic hydrolysis but with an alcohol molecule instead of water acting as the nucleophile in the deacylation step. wikipedia.org

Table 2: Overview of Transesterification Mechanisms

Catalyst Type Key Mechanistic Steps

| Acid-Catalyzed | 1. Protonation of the ester carbonyl group. 2. Nucleophilic attack by the new alcohol. 3. Formation of a tetrahedral intermediate. 4. Proton transfers. 5. Elimination of the original alcohol (isohexyl alcohol). masterorganicchemistry.com | | Base-Catalyzed | 1. Deprotonation of the new alcohol by the base to form an alkoxide. 2. Nucleophilic attack by the alkoxide on the ester carbonyl. 3. Formation of a tetrahedral intermediate. 4. Elimination of the original alkoxide (isohexyloxide). masterorganicchemistry.com | | Enzyme-Catalyzed | 1. Acylation: Nucleophilic attack by the enzyme's serine residue on the ester carbonyl to form an acyl-enzyme intermediate, releasing the original alcohol. 2. Deacylation: Nucleophilic attack by the new alcohol on the acyl-enzyme intermediate to form the new ester and regenerate the enzyme. wikipedia.org |

Oxidative and Degradative Mechanisms

Beyond hydrolysis and transesterification, this compound can undergo degradation through oxidative and photochemical pathways, which are particularly relevant to its environmental fate and stability.

In the atmosphere, organic compounds can be degraded by photochemically generated reactive species. For the structurally analogous hexyl laurate, it is estimated that in its vapor phase, it undergoes degradation through reactions with photochemically-produced hydroxyl radicals. The calculated atmospheric half-life for this process is approximately 2.2 days, indicating that this is a significant environmental degradation pathway. This suggests that this compound would likely follow a similar photochemical degradation route in the atmosphere.

The oxidative degradation of esters can occur through various mechanisms, often involving free radical chain reactions. While specific studies on this compound are limited, the general principles of ester and fatty acid oxidation apply. The laurate portion of the molecule is a saturated fatty acid chain, which is susceptible to oxidation.

The process can be initiated by factors like heat, light, or the presence of metal ions, leading to the formation of free radicals. This can lead to a cascade of reactions, including the formation of hydroperoxides, which can then break down into a variety of smaller, often volatile, compounds like aldehydes and ketones, potentially affecting the sensory properties of products containing the ester.

In biological systems, once this compound is hydrolyzed, the resulting lauric acid can be broken down through the fatty acid oxidation pathway, also known as beta-oxidation. nih.gov This metabolic process degrades fatty acids into acetyl-CoA, which can then enter the citric acid cycle to produce energy. nih.gov The study of other esters, like phthalates, shows that their metabolism can induce oxidative stress by increasing free radicals and suppressing antioxidant enzymes, leading to lipid peroxidation. mdpi.com This suggests that oxidative pathways for esters can involve the generation of reactive oxygen species (ROS) and subsequent damage to cellular components. mdpi.com

Advanced Characterization and Analytical Methodologies for Isohexyl Laurate Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of isohexyl laurate. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not widely published, the expected spectral features can be predicted based on its molecular structure. ¹H NMR spectroscopy would provide information on the different proton environments, such as the protons on the isohexyl chain and the laurate moiety. For instance, the protons on the carbon adjacent to the ester oxygen would appear at a characteristic chemical shift. Similarly, ¹³C NMR would show distinct signals for each carbon atom in the molecule, confirming the presence of the carbonyl group of the ester and the specific carbon skeletons of the isohexyl and lauroyl chains. Analysis of related compounds, such as cellulose (B213188) laurate, demonstrates the utility of NMR in confirming the attachment of laurate side chains. researchgate.net

Illustrative FTIR Data for a Representative Fatty Acid Ester:

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C-H stretch (alkane)2850-3000
C=O stretch (ester)1735-1750
C-O stretch (ester)1150-1250

This table represents typical FTIR absorption ranges for the functional groups found in fatty acid esters like this compound.

Chromatographic Methods for Purity and By-product Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any by-products from its synthesis or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. It is well-suited for the analysis of fatty acid esters like this compound. nih.gov The gas chromatogram would show a primary peak corresponding to this compound, and its retention time would be characteristic of the compound under specific column and temperature conditions. The mass spectrometer would then provide a fragmentation pattern for the eluting peak, which serves as a molecular fingerprint to confirm its identity. Analysis of related compounds like hexyl laurate by GC-MS is a standard procedure for confirming purity and structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. mdpi.com For this compound, reversed-phase HPLC with a suitable non-polar stationary phase and a polar mobile phase could be employed. cnrs.fr Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). sielc.com HPLC is particularly useful for monitoring the presence of non-volatile impurities or degradation products.

Typical Purity Analysis Data for a Fatty Acid Ester:

Analytical MethodParameterTypical Value
GC-MSPurity (as area %)> 98%
HPLCPurity (as area %)> 98%
Major ImpurityUnreacted Lauric Acid
Impurity Level< 1%

This table provides an example of typical purity data for a fatty acid ester, which would be analogous to the data sought for this compound.

Advanced Stability Assessment Protocols in Chemical Systems

The stability of this compound is a critical parameter, particularly in formulations where it may be exposed to heat, light, or reactive chemicals. Advanced protocols are used to assess its hydrolytic and thermal stability.

Hydrolytic Stability: Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the parent alcohol and carboxylic acid. machinerylubrication.com The hydrolytic stability of esters is influenced by factors such as pH, temperature, and the presence of catalysts. lubesngreases.com A common method to assess hydrolytic stability is to incubate the ester in an aqueous medium, often at elevated temperatures to accelerate the process, and monitor the formation of lauric acid over time. gantrade.com The rate of hydrolysis can be quantified by measuring the increase in the acid value of the mixture. The steric hindrance provided by the branched isohexyl group is expected to enhance the hydrolytic stability of this compound compared to its straight-chain analogue, hexyl laurate. lubesngreases.comresearchgate.net

Thermal Stability: The thermal stability of fatty acid esters can be evaluated using techniques like Thermogravimetric Analysis (TGA). researchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which the compound begins to decompose. Studies on various fatty acid methyl esters have established their thermal decomposition ranges. researchgate.net For this compound, TGA would provide its onset of decomposition temperature, a key parameter for its use in applications involving heat.

Illustrative Stability Data for a Branched-Chain Ester:

Stability TestConditionResult
Hydrolytic Stability7 days at 50°C, pH 7< 0.5% hydrolysis
Thermal Stability (TGA)Onset of Decomposition> 200°C

This table presents hypothetical stability data for a branched-chain ester like this compound, based on general knowledge of ester stability.

Solubilization and Phase Behavior Studies (e.g., Dynamic Light Scattering, Hansen Solubility Parameters)

Understanding the solubility and phase behavior of this compound is crucial for its effective formulation in various products.

Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution of particles or droplets in a suspension or emulsion. While not directly measuring the solubility of this compound itself, DLS is critical in studying the phase behavior of formulations containing it. For instance, in an emulsion, DLS can be used to measure the size of the oil droplets containing this compound, providing insights into the emulsion's stability and the effectiveness of the emulsifier system.

Solubility in Common Solvents:

SolventPredicted Solubility
IsododecaneHigh
CyclomethiconeHigh
EthanolModerate
WaterLow

This table provides a qualitative prediction of the solubility of this compound in common cosmetic solvents based on its chemical structure.

Theoretical and Computational Chemistry Studies of Isohexyl Laurate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. wavefun.com Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are used to solve approximations of the Schrödinger equation for a given molecule. arxiv.orgresearchgate.net These calculations can determine optimized molecular geometry, energy levels, and the distribution of electrons. nih.gov

For isohexyl laurate, such calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be derived. researchgate.net Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Quantum Chemical Calculation Outputs for a Model Ester (Note: This data is hypothetical for a model ester and serves to illustrate the type of information gained from quantum chemical calculations.)

Calculated PropertyIllustrative Value/DescriptionSignificance for this compound
Optimized Geometry Bond lengths, bond angles, dihedral anglesDefines the lowest energy conformation of the molecule.
Dipole Moment ~1.8 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
HOMO Energy -9.5 eVRelates to the molecule's ability to donate electrons; higher energy indicates greater reactivity.
LUMO Energy +1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 10.7 eVIndicates electronic stability and resistance to excitation.
Mulliken Charges Carbonyl C: +0.6e, Ester O: -0.5eReveals the electrophilic and nucleophilic sites within the molecule, key to its reactivity.

These theoretical insights are invaluable for predicting how this compound will behave in various chemical environments, from its role in formulations to its potential reactivity. wavefun.com

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Adsorption

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net This technique is particularly useful for studying large, flexible molecules like this compound and their interactions in complex systems. mdpi.com

Interfacial Adsorption: this compound is used in applications where its behavior at interfaces (e.g., oil-water or air-liquid) is critical. MD simulations are a powerful tool for investigating these phenomena at a molecular level. bohrium.com Simulations can model the adsorption of this compound molecules at an interface, showing their preferred orientation. mdpi.com For example, at an oil-water interface, the polar ester head group would likely orient towards the water phase, while the nonpolar alkyl chains would remain in the oil phase. ucm.es

MD simulations can provide quantitative data on:

Density Profiles: Showing the enrichment of this compound at the interface compared to the bulk phases.

Order Parameters: Quantifying the degree of alignment of the molecules at the interface.

Interfacial Tension: Calculating the reduction in interfacial tension caused by the adsorption of the ester, which is a key measure of its performance as an emollient or surfactant. ucm.es

Simulations of related long-chain alkanes at solid-liquid interfaces have detailed a sequential segmental adsorption mechanism, where molecules anchor and then displace smaller molecules, leading to an ordered interfacial layer. gatech.edu A similar approach for this compound could elucidate its film-forming properties on surfaces like skin.

Thermodynamic Modeling and Prediction of Phase Equilibria

The phase behavior of this compound, particularly its solid-liquid equilibrium (SLE), is critical for its formulation, storage, and performance, especially in products that experience temperature variations. Thermodynamic modeling allows for the prediction of phase diagrams, which describe the conditions under which different phases (solid, liquid) are stable. escholarship.org

Experimental data, typically obtained from Differential Scanning Calorimetry (DSC), provides key thermophysical properties such as the melting temperature (Tm) and the enthalpy of fusion (ΔHfus). researchgate.netopenchemicalengineeringjournal.com This data serves as the foundation for thermodynamic modeling.

The SLE of mixtures containing this compound can be predicted using activity coefficient models like UNIFAC (Universal Functional Activity Coefficient) and NRTL (Non-Random Two-Liquid). openchemicalengineeringjournal.com These models account for the non-ideal interactions between molecules in the liquid phase. The solid-liquid equilibrium is described by the equation:

ln(xᵢγᵢ) = (ΔHfus,i / R) * (1/Tm,i - 1/T)

where xᵢ is the mole fraction of component i, γᵢ is its activity coefficient, R is the gas constant, and T is the equilibrium temperature.

Studies on binary and ternary systems of similar esters, such as ethyl laurate, have successfully used these models to predict eutectic and peritectic behaviors. researchgate.netdaneshyari.com For instance, models like the Flory-Huggins equation or UNIFAC-Dortmund have been applied to describe the SLE of mixtures containing fatty acid esters. daneshyari.com Such modeling for this compound would be essential for predicting its compatibility and phase behavior in complex cosmetic and industrial formulations.

Table 2: Key Parameters for Thermodynamic Modeling of a Fatty Acid Ester (Note: This table illustrates the type of data required and generated in thermodynamic modeling studies, based on work with related esters like ethyl laurate.) researchgate.net

ParameterMethod of DeterminationPurpose in Modeling
Melting Temperature (Tm) Differential Scanning Calorimetry (DSC)Fundamental input for the SLE equation.
Enthalpy of Fusion (ΔHfus) Differential Scanning Calorimetry (DSC)Fundamental input for the SLE equation.
Activity Coefficient (γ) Calculated via models (e.g., UNIFAC, NRTL)Accounts for non-ideal interactions in the liquid phase.
Liquidus & Solidus Lines Experimental (DSC) & Calculated (Model)Defines the boundaries of the solid, liquid, and solid-liquid phases in a phase diagram.

Kinetic Modeling and Mechanistic Elucidation of Reactions

The primary reaction involving this compound is its synthesis, typically through the esterification of lauric acid with isohexyl alcohol. Kinetic modeling of this reaction is crucial for optimizing industrial production by maximizing yield and minimizing reaction time and energy consumption.

Studies on the synthesis of similar esters, like hexyl laurate and methyl laurate, provide a clear blueprint for this type of analysis. researchgate.netroyalsocietypublishing.org The reaction is often catalyzed, either by an acid or, for "green chemistry" approaches, by an immobilized enzyme such as a lipase (B570770). nih.govresearchgate.net

Kinetic studies typically involve:

Parametric Optimization: Using methodologies like Response Surface Methodology (RSM), the effects of key variables (temperature, catalyst concentration, molar ratio of reactants, and reaction time) on the conversion rate are systematically investigated. royalsocietypublishing.orgnih.gov

Model Development: Experimental data is then fitted to a kinetic model (e.g., a second-order reaction model) to describe the reaction rate as a function of reactant concentrations and temperature. royalsocietypublishing.org

Parameter Determination: From the model, key kinetic parameters such as the reaction rate constant (k) and the activation energy (Ea) are calculated. The activation energy provides insight into the temperature sensitivity of the reaction.

For example, a kinetic study on the synthesis of methyl laurate found the reaction to be second-order with an activation energy of 68.45 kJ mol⁻¹. royalsocietypublishing.org A similar study on hexyl laurate synthesis identified optimal conditions for achieving high conversion rates. nih.gov This knowledge allows for the design of efficient reactor systems, whether batch or continuous flow.

Table 3: Example of Optimized Conditions and Kinetic Parameters for Laurate Ester Synthesis (Note: This data is for the synthesis of hexyl laurate and methyl laurate and illustrates the findings of a kinetic study.) royalsocietypublishing.orgnih.gov

ParameterCompoundValueSignificance
Optimal Temperature Hexyl Laurate58.2 °CMaximizes reaction rate while minimizing side reactions or enzyme denaturation.
Optimal Molar Ratio Methyl Laurate7.68 : 1 (Methanol:Lauric Acid)Drives the equilibrium towards product formation.
Optimal Reaction Time Methyl Laurate2.27 hPoint at which the reaction approaches equilibrium, balancing conversion and throughput.
Activation Energy (Ea) Methyl Laurate68.45 kJ mol⁻¹Minimum energy required for the reaction to occur; used to predict rate changes with temperature.

Studies on Micellar Systems and Critical Micelle Concentration Predictions

Although primarily an emollient, this compound possesses an amphiphilic structure with a polar ester head and a nonpolar alkyl tail, giving it surfactant-like properties. Under certain conditions, particularly in polar solvents, it could form aggregates such as micelles. The Critical Micelle Concentration (CMC) is the concentration above which these molecules begin to self-assemble into micelles. alfa-chemistry.com Understanding the CMC is important as it marks a sharp change in the physicochemical properties of the solution, such as surface tension and solubilization capacity. nih.govmdpi.com

While no direct CMC value for this compound is reported, predictions can be made based on its structure and studies of similar compounds. The CMC is influenced by the hydrophobicity of the tail; a more hydrophobic tail generally leads to a lower CMC. A study on novel polymeric micelles based on hexyl-substituted lactides demonstrated that increasing the number of hexyl groups (i.e., increasing hydrophobicity) led to a decrease in the CMC. nih.gov The branched nature of the isohexyl group in this compound might lead to a slightly higher CMC compared to its linear isomer, hexyl laurate, due to steric hindrance that can make packing into a micelle less efficient.

The CMC can be determined experimentally using techniques like surface tensiometry, conductivity measurements, or fluorescence spectroscopy with a probe dye. researchgate.net Computational models can also predict CMC values by simulating the aggregation process, though this is complex. The table below shows experimental CMC values for some related laurate-based surfactants to provide context.

Table 4: Critical Micelle Concentration (CMC) of Related Surfactants (Note: These values are for different laurate compounds and serve as a reference.)

SurfactantSolventCMC ValueReference
Sodium LaurateWater30 mM nih.gov
Sorbitan LaurateWater~0.72 mM researchgate.net
Erythorbyl LaurateWater0.101 mM researchgate.net

Environmental Chemistry and Biodegradation Research of Isohexyl Laurate

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of isohexyl laurate, an ester of isohexyl alcohol and lauric acid, is anticipated to proceed through pathways common to other fatty acid esters found in cosmetic products. In both aquatic and terrestrial environments, the primary route of degradation is initiated by the cleavage of the ester bond. This initial step, known as hydrolysis, results in the formation of isohexyl alcohol and lauric acid.

Studies on analogous alkyl esters suggest that the structural characteristics of this compound, specifically the branched nature of the isohexyl group, may influence its rate of degradation. Research on the anaerobic biodegradation of various alkyl esters in marine sediment has indicated that branched esters can exhibit greater resistance to biodegradation compared to their linear counterparts. researchgate.netnih.gov Nevertheless, esters with a total carbon number falling within the C12 to C18 range have been observed to have the highest rates of biodegradation. researchgate.net

Following the initial hydrolysis, the resulting lauric acid, a common fatty acid, is readily metabolized by a wide range of microorganisms through the β-oxidation pathway. This metabolic process breaks down the fatty acid into smaller units, ultimately leading to the production of carbon dioxide and water under aerobic conditions, or methane and carbon dioxide under anaerobic conditions. Isohexyl alcohol is also expected to be further biodegraded by microorganisms, likely through oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

Enzymatic Degradation by Environmental Microorganisms

The breakdown of this compound in the environment is primarily mediated by extracellular enzymes produced by a diverse array of microorganisms, including bacteria and fungi. The key enzymes responsible for the initial and rate-limiting step of biodegradation are lipases and esterases. These hydrolases catalyze the cleavage of the ester bond in this compound, releasing isohexyl alcohol and lauric acid. nih.govresearchgate.net

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are particularly significant in this process due to their broad substrate specificity and their ability to function at the oil-water interface, which is relevant for a sparingly soluble compound like this compound. mdpi.com Various microbial species are known producers of lipases that can hydrolyze fatty acid esters. For instance, lipases from sources such as Rhizomucor miehei have been utilized in the synthesis of similar esters, demonstrating their capability to interact with such molecules. nsf.gov The enzymatic hydrolysis of esters is a well-established pathway, and it is expected that ubiquitous environmental microorganisms possessing these enzymes will be capable of degrading this compound. agriculturejournals.cznih.gov

The subsequent degradation of the hydrolysis products is carried out by other specific enzymes within the microorganisms. Lauric acid is metabolized via the well-documented β-oxidation pathway, involving a series of enzymatic reactions that sequentially shorten the fatty acid chain. The degradation of isohexyl alcohol would involve alcohol dehydrogenases and aldehyde dehydrogenases.

Factors Influencing Biodegradation Rates

The rate at which this compound biodegrades in the environment is influenced by a combination of physicochemical and biological factors.

Environmental Conditions:

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. Generally, warmer temperatures accelerate biodegradation up to an optimal point for the specific microbial community. mdpi.com

pH: The pH of the soil or water can affect both the microbial populations and the activity of the extracellular enzymes responsible for ester hydrolysis. mdpi.com

Oxygen Availability: The presence or absence of oxygen determines the metabolic pathways utilized by microorganisms. Aerobic degradation is typically faster and more complete than anaerobic degradation. mcgill.ca

Chemical Structure:

Branching: The branched structure of the isohexyl group in this compound may result in slower biodegradation compared to a linear hexyl laurate due to steric hindrance at the site of enzymatic attack. researchgate.netnih.gov

Chain Length: Studies on other alkyl esters have shown that those with a total carbon number between 12 and 18, a range that includes this compound (C18), tend to have higher biodegradation rates. researchgate.net

Microbial Factors:

Microbial Population: The presence and abundance of microorganisms capable of producing lipases and esterases are crucial for the degradation of this compound.

Acclimation: Environments previously exposed to similar organic compounds may harbor microbial communities that are already adapted to degrade them, leading to faster degradation rates.

Abiotic Environmental Transformation Processes (e.g., Hydrolysis, Photodegradation)

In addition to biodegradation, this compound can undergo transformation in the environment through abiotic processes, primarily hydrolysis and potentially photodegradation.

Environmental Transport and Distribution Modeling

Predicting the environmental fate and distribution of this compound involves the use of multimedia environmental fate models. These models estimate the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. ctpa.org.ukulusofona.pt The distribution is governed by the chemical's specific physicochemical properties.

While specific modeling studies for this compound are not available, models like the EUSES (European Union System for the Evaluation of Substances) can be used to predict environmental concentrations based on the compound's properties. chemsafetypro.com

Physicochemical Properties of this compound (Estimated)

PropertyEstimated Value
Molecular Weight284.48 g/mol
logP (Octanol-Water Partition Coefficient)7.762
Water Solubility0.004287 mg/L at 25°C
Vapor PressureNot available

Adsorption and Desorption Phenomena

The transport and bioavailability of this compound in soil and aquatic environments are significantly influenced by its tendency to adsorb to soil particles and organic matter. This behavior is quantified by the soil adsorption coefficient (Koc), which is the ratio of the chemical's concentration in the soil organic carbon to its concentration in the water at equilibrium. chemsafetypro.com

A high Koc value indicates that the substance is likely to be strongly adsorbed to soil and sediment, making it less mobile and potentially less available for microbial degradation. chemsafetypro.comucanr.edu The Koc of this compound can be estimated from its high octanol-water partition coefficient (logP). Given its estimated logP of 7.762, this compound is expected to have a very high Koc value, suggesting strong adsorption to organic matter in soil and sediment.

Based on its likely high Koc value, the soil mobility of this compound can be classified.

Soil Mobility Classification Based on Koc

Koc RangeMobility Class
0 - 50Very high
50 - 150High
150 - 500Medium
500 - 2000Low
2000 - 5000Slightly
> 5000Immobile

Source: McCall's Soil Mobility Classification Scheme chemsafetypro.com

Given its chemical properties, this compound would be classified as immobile in soil.

Volatilization and Atmospheric Fate

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. usda.govnih.gov The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant. As a volatile organic compound (VOC) that can be present in cosmetic products, a portion of this compound may be released into the atmosphere upon application. lung.orgresearchgate.net

Once in the atmosphere, the fate of this compound is primarily determined by its reaction with photochemically produced hydroxyl radicals (•OH). nih.gov This is a major degradation pathway for many organic compounds in the troposphere. The rate of this reaction determines the atmospheric lifetime of the compound. While a specific atmospheric half-life for this compound is not available, it is expected to be relatively short, on the order of days, similar to other long-chain alkyl esters.

Research Applications and Functional Properties in Chemical Systems

Role as a Chemical Intermediate and Solvent in Organic Synthesis

Isohexyl laurate primarily serves as a chemical intermediate in synthesis rather than as a general-purpose reaction solvent. Its own synthesis is a key example of esterification reactions that are fundamental in organic chemistry. Two primary routes for its production are direct esterification and transesterification.

Direct Esterification: This common method involves the reaction of isohexyl alcohol with lauric acid. The reaction is typically catalyzed by an acid or, increasingly, by an enzyme to align with green chemistry principles. Lipases, such as that from Rhizomucor miehei, are often used for their high selectivity and ability to function under mild conditions, which minimizes by-product formation. acs.orgnih.govrsc.org The synthesis of the related hexyl laurate has been optimized using response surface methodology, with key parameters including reaction time, temperature, enzyme amount, and substrate molar ratio. rsc.orgpsu.edu A similar approach would be applicable to the synthesis of this compound.

Transesterification: This process involves the exchange of the alcohol moiety of an existing ester with another alcohol. cir-safety.org For example, a triglyceride (a tri-ester of glycerol) can be reacted with isohexyl alcohol to produce this compound and other glycerides. cir-safety.org This method is widely used in industry to convert natural oils and fats, such as sesame seed oil or olive oil, into various alkyl esters. cir-safety.orgsquarespace.com These synthesis reactions highlight this compound's role as a target molecule and intermediate product in industrial organic chemistry. epo.orggoogle.com

Advanced Applications in Controlled Release Systems

The hydrophobic nature of this compound makes it a valuable component in the oil phase of multiphase systems designed for controlled release. It is frequently incorporated into microcapsules and polymer films to encapsulate and deliver active ingredients over time.

Research has shown its utility in various encapsulation technologies:

Polymer Films: this compound can be included in formulations for polymer coatings that encapsulate active pharmaceutical ingredients (APIs). justia.com After the evaporation of a volatile solvent, the polymer forms a film with the API and other components like this compound encapsulated within, allowing for the sustained release of the active agent onto a surface. justia.com

High-Strength Microcapsules: It is used as a component of the hydrophobic core material in oil-in-water microencapsulation processes. google.comgoogle.com These high-strength microcapsules are designed to protect and carry hydrophobic materials, such as phase change materials or other active agents, releasing them upon rupture or through diffusion. google.comgoogle.comgoogleapis.com

Drug Delivery Carriers: In pharmaceutical formulations, this compound can be part of the lipid phase of emulsions, nanoparticles, or liposomes. googleapis.com These carriers are designed to protect the drug and facilitate its slow and continuous release at the target site. googleapis.com For instance, it is listed as a potential ingredient in microcapsules designed to deliver the antifungal agent climbazole (B1669176) in hair care products. googleapis.com

These applications leverage this compound's properties as a stable, non-reactive, and hydrophobic solvent to create effective vehicles for the controlled delivery of a wide range of active substances. google.com

Interfacial Phenomena and Surfactant Behavior

As an ester of a fatty acid, this compound possesses amphiphilic properties that influence its behavior at interfaces and its role in stabilizing multiphase systems.

The self-assembly of amphiphilic molecules in aqueous solution is a phenomenon driven by the hydrophobic effect. While this compound itself has very low water solubility and is not a primary surfactant for forming micelles in water on its own, the behavior of its constituent parts (the laurate chain) is well-studied.

Lauric acid, the C12 fatty acid precursor, exhibits pH-dependent self-assembly. nih.govnih.gov At low pH, it tends to form bilayer structures, while at higher pH (above 7), as the carboxylic acid headgroup deprotonates and becomes ionic, the molecules assemble into spherical micelles. nih.gov The point at which micelle formation begins is known as the Critical Micelle Concentration (CMC). nanoscience.comalfa-chemistry.com For non-ionic surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. stevenabbott.co.ukscispace.com

As a non-ionic ester, this compound acts as a hydrophobic, oily component in formulations. In aqueous systems, it will preferentially partition into the hydrophobic cores of micelles formed by more soluble surfactants or will align at oil-water interfaces, with its polar ester group oriented towards the aqueous phase and its alkyl chains in the oil phase. scribd.comorbit.com This behavior is crucial for its function in emulsions.

This compound is widely used as an emollient and skin-conditioning agent in oil-in-water (O/W) emulsions, such as creams and lotions. norman-network.comlegislation.gov.uk While not a primary emulsifier, it contributes significantly to the stability and sensory properties of these formulations. Its role is multifaceted:

Oil Phase Component: It serves as a key part of the lipophilic (oil) phase that is dispersed within the aqueous phase. nih.govepo.org

Emulsion Stabilization: By incorporating into the oil droplets, it can help stabilize the emulsion and prevent coalescence, improving shelf-life. cir-safety.org

Nanoemulsion Formation: It is used in the formulation of nanoemulsions, which are kinetically stable systems with very small droplet sizes, often produced using techniques like phase inversion temperature (PIT). nih.gov

Its compatibility with a wide range of cosmetic ingredients and its ability to lower the interfacial tension between oil and water phases make it a versatile component in the formulation of stable emulsions. scribd.com

Bioester Applications in Advanced Materials Science

Derived from lauric acid (obtainable from vegetable oils) and a branched alcohol, this compound can be classified as a bioester. The drive for sustainable materials has led to increased research into using such bio-based compounds in materials science, extending beyond their traditional use in cosmetics. tu-clausthal.deucp.pt

Biolubricants: Branched esters of fatty acids are investigated as biodegradable lubricants for applications like metalworking fluids. researchgate.net These bio-based ester oils offer good solvency and a high flash point, making them an environmentally favorable alternative to petroleum-based lubricants. researchgate.net

Plasticizers: Alkyl esters are known to function as plasticizers for polymers. cosmeticsinfo.org They can be incorporated into plastic formulations to increase flexibility and durability. The use of bio-based esters like this compound can contribute to the development of more sustainable plastics.

Advanced Coatings: In the field of material coatings, bio-based poly(ester amides) are being developed for applications such as sustainable vegan leather. researchgate.net These polymers combine the properties of polyesters and polyamides, and their synthesis can incorporate bio-based esters and their precursors. This compound is also used in polymer film coatings for hair care, demonstrating its utility in functional surface films. googleapis.comepo.org

Investigation of Antimicrobial Activity in Chemical Systems (e.g., chitosan-coated laurate esters)

Lauric acid, the C12 fatty acid from which this compound is derived, is well-known for its strong antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria. nih.gov Research has explored whether this activity is retained in its ester derivatives.

A promising area of research involves combining laurate esters with other materials to enhance their antimicrobial potential. Chitosan (B1678972), a natural biopolymer, is known for its own antimicrobial properties and its ability to form films and nanoparticles. scribd.comscribd.com Encapsulating or coating fatty acids and their esters with chitosan is an active area of investigation. researchgate.netgoogleapis.com Chitosan-coated systems can help target the delivery of the antimicrobial agent to the bacterial surface and can act synergistically to inhibit microbial growth. researchgate.netscribd.comgoogleapis.com While this compound itself is not expected to be a potent antimicrobial, it serves as an important reference compound in studies aiming to understand the structure-activity relationships of laurate-based antimicrobial agents.

Q & A

Q. What are the standard protocols for synthesizing isohexyl laurate, and how can its structural integrity be validated?

this compound is synthesized via esterification of lauric acid with isohexanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Post-synthesis, purification involves distillation or column chromatography. Structural validation requires nuclear magnetic resonance (NMR) for ester bond confirmation (¹H NMR: δ 4.05–4.15 ppm for –OCH₂–; ¹³C NMR: δ 170–175 ppm for carbonyl) and gas chromatography–mass spectrometry (GC-MS) for molecular weight confirmation (MW: 284.45 g/mol) . Purity is assessed via high-performance liquid chromatography (HPLC) with ≥98% purity thresholds for research-grade applications .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

Key techniques include:

  • FTIR Spectroscopy : To confirm ester functional groups (C=O stretch at ~1740 cm⁻¹; C–O–C at ~1240 cm⁻¹) .
  • Differential Scanning Calorimetry (DSC) : For thermal stability analysis (melting point: –5°C to 10°C; decomposition >200°C) .
  • Karl Fischer Titration : To quantify residual water content (<0.1% w/w) .
  • Viscosity Measurements : Using rotational rheometry (kinematic viscosity: ~5–7 mm²/s at 25°C) .

Q. How should researchers design experiments to assess this compound’s compatibility with common solvents or excipients?

Use a phase diagram approach:

  • Prepare binary/ternary mixtures with solvents (e.g., ethanol, propylene glycol) or lipids (e.g., squalane).
  • Monitor miscibility via turbidity measurements and stability under accelerated conditions (40°C/75% RH for 4 weeks).
  • Analyze phase separation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictions in this compound’s reported solubility or stability data?

Apply multivariate analysis (e.g., principal component analysis) to datasets from divergent studies. Variables such as solvent polarity, temperature, and impurity profiles must be standardized. For stability studies, use Arrhenius kinetics to model degradation rates and identify outliers .

Q. How can this compound’s interactions with lipid bilayers be systematically evaluated in biomimetic models?

  • Langmuir Monolayer Studies : Measure changes in surface pressure-area isotherms upon laurate incorporation .
  • Fluorescence Anisotropy : Use labeled phospholipids to assess membrane fluidity modulation.
  • Molecular Dynamics Simulations : Model laurate’s insertion depth and hydrogen-bonding patterns with lipid headgroups .

Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs): reaction time, catalyst concentration, temperature.
  • Use design of experiments (DoE) to optimize CPPs and minimize impurities .
  • Validate consistency via orthogonal analytical methods (e.g., NMR, GC-MS) across ≥3 production batches .

Q. How can researchers differentiate this compound’s emollient effects from structurally similar esters (e.g., isopropyl laurate) in in vitro models?

  • Transepidermal Water Loss (TEWL) Assays : Compare occlusive properties using ex vivo skin models .
  • Raman Spectroscopy : Map stratum corneum lipid reorganization post-application .
  • Molecular Docking : Predict ester interactions with skin proteins (e.g., keratin) to elucidate mechanism-specific effects .

Data Contradiction Analysis

Q. How should conflicting reports on this compound’s oxidative stability be reconciled?

  • Accelerated Oxidation Studies : Conduct under controlled O₂ levels (e.g., 20% vs. 5%) to isolate environmental factors.
  • Electron Paramagnetic Resonance (EPR) : Detect radical formation kinetics.
  • Comparative LC-MS/MS : Identify degradation byproducts (e.g., peroxides, aldehydes) across studies .

Methodological Resources

  • Synthesis & Characterization : Refer to IUPAC protocols for esterification .
  • Stability Testing : Follow WHO guidelines for accelerated stability profiling .
  • Data Reporting : Adopt Beilstein Journal’s standards for experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.